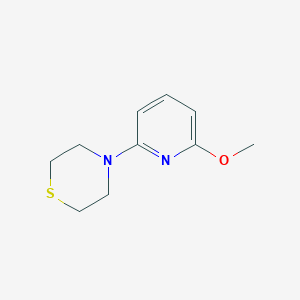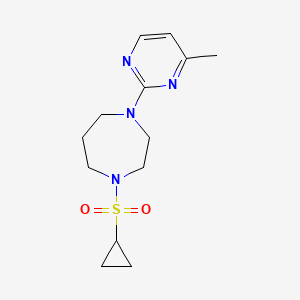
4-(6-Methoxypyridin-2-yl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methoxypyridin-2-yl)thiomorpholine is a chemical compound with the molecular formula C10H14N2OS It is characterized by the presence of a methoxypyridine ring attached to a thiomorpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxypyridin-2-yl)thiomorpholine typically involves the reaction of 6-methoxypyridine with thiomorpholine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiomorpholine, followed by nucleophilic substitution with 6-methoxypyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Methoxypyridin-2-yl)thiomorpholine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the thiomorpholine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridine ring or the thiomorpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiomorpholine rings.
Applications De Recherche Scientifique
4-(6-Methoxypyridin-2-yl)thiomorpholine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biological molecules.
Mécanisme D'action
The mechanism of action of 4-(6-Methoxypyridin-2-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The methoxypyridine ring can participate in π-π interactions with aromatic residues in proteins, while the thiomorpholine moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(6-Methoxypyridin-2-yl)thiomorpholine include:
- 4-(6-Methoxypyridin-2-yl)phenylsulfonylthiomorpholine
- 4-(6-Methoxypyridin-2-yl)benzylthiomorpholine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a methoxypyridine ring and a thiomorpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H14N2OS |
|---|---|
Poids moléculaire |
210.30 g/mol |
Nom IUPAC |
4-(6-methoxypyridin-2-yl)thiomorpholine |
InChI |
InChI=1S/C10H14N2OS/c1-13-10-4-2-3-9(11-10)12-5-7-14-8-6-12/h2-4H,5-8H2,1H3 |
Clé InChI |
GXVOBJRYPKPLDC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=N1)N2CCSCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12268759.png)
![N-[1-(2-bromobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12268763.png)
![N,N,6-trimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12268771.png)
![4-methoxy-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268782.png)
![2-(2-Chloro-6-fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B12268783.png)
![({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12268786.png)
![7-Chloro-4-methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12268797.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B12268802.png)

![3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12268813.png)
![2-[(4-Fluorobenzyl)sulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B12268820.png)
![2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B12268823.png)
![N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12268828.png)

